
5-Chloro-2-chloromethyl-6-phenyl-2H-pyridazin-3-one
Vue d'ensemble
Description
5-Chloro-2-chloromethyl-6-phenyl-2H-pyridazin-3-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and are often used as core structures in drug design. This compound, in particular, has garnered interest due to its potential biological activities and applications in various fields.
Applications De Recherche Scientifique
5-Chloro-2-chloromethyl-6-phenyl-2H-pyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antifungal and antimicrobial activities.
Medicine: Explored for its potential as an anti-inflammatory, anticancer, and antihypertensive agent.
Industry: Utilized in the development of agrochemicals and plant growth regulators.
Mécanisme D'action
While the specific mechanism of action for “5-Chloro-2-chloromethyl-6-phenyl-2H-pyridazin-3-one” is not mentioned in the sources, pyridazin-3(2H)-one derivatives are known to possess a wide range of bioactivities . They are often employed as plant virucides, antitumor agents, fungicides, insecticides, herbicides, and anti-inflammatory agents .
Orientations Futures
Pyridazin-3(2H)-one derivatives have shown immense potential in agricultural science as plant growth regulators and crop protection agents . They have also been employed as plant virucides, antitumor agents, fungicides, insecticides, herbicides, and anti-inflammatory agents . Given their wide range of bioactivities, these compounds should be extensively studied for their therapeutic benefits .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-chloromethyl-6-phenyl-2H-pyridazin-3-one typically involves the reaction of 5-chloro-6-phenylpyridazin-3(2H)-one with chloromethylating agents. One common method involves the use of mucochloric acid and benzene as starting materials, followed by chloromethylation using formaldehyde and hydrochloric acid under acidic conditions . The reaction is usually carried out in solvents such as acetone, acetonitrile, or N,N-dimethylformamide, with acetone providing the best results .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and reagents is crucial to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-chloromethyl-6-phenyl-2H-pyridazin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form the corresponding alcohols or amines.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted pyridazinones.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-6-phenylpyridazin-3(2H)-one: Similar structure but lacks the chloromethyl group.
4-Chloro-5-phenylpyridazin-3(2H)-one: Similar structure with different substitution pattern.
6-Phenyl-3(2H)-pyridazinone: Lacks both chloro and chloromethyl groups.
Uniqueness
5-Chloro-2-chloromethyl-6-phenyl-2H-pyridazin-3-one is unique due to the presence of both chloro and chloromethyl groups, which enhance its reactivity and potential biological activities. This dual substitution allows for a broader range of chemical modifications and applications compared to its analogs.
Propriétés
IUPAC Name |
5-chloro-2-(chloromethyl)-6-phenylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c12-7-15-10(16)6-9(13)11(14-15)8-4-2-1-3-5-8/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGBQJDSVANMJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


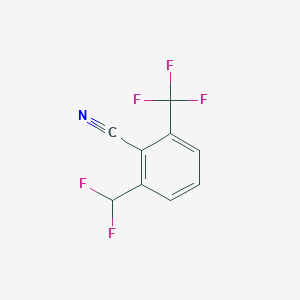

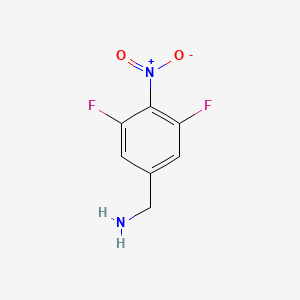
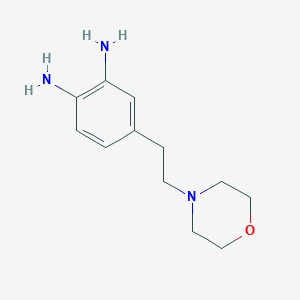
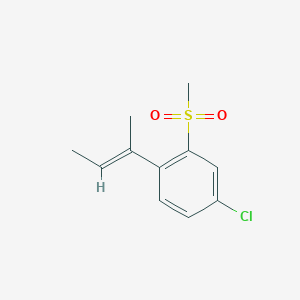
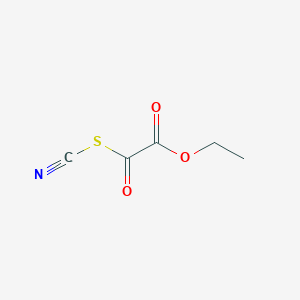
![C-(3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride](/img/structure/B1413073.png)
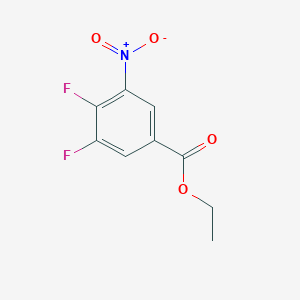


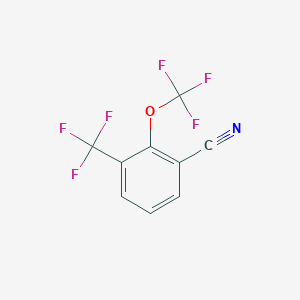

![N-[(2-amino-3-pyridyl)sulfonyl]-2,6-dichloro-pyridine-3-carboxamide](/img/structure/B1413083.png)
![Benzyl N-[(1R,3S)-3-aminocyclopentyl]-carbamate hydrochloride](/img/structure/B1413088.png)
